molecular formula C9H17N3O B1285341 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol CAS No. 400877-08-9

2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol

Cat. No.: B1285341
CAS No.: 400877-08-9
M. Wt: 183.25 g/mol
InChI Key: OVMWNXWEEXGYLR-UHFFFAOYSA-N
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Description

2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol is an organic compound that features a pyrazole ring substituted with three methyl groups and an ethanolamine moiety

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the limited information available on this compound, future research could focus on its synthesis, reactivity, potential applications, and safety profile. It may also be interesting to explore its potential biochemical or medicinal properties .

Biochemical Analysis

Biochemical Properties

2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, potentially inhibiting their activity . This interaction suggests that this compound could be explored for its neuroprotective properties, particularly in the context of neurological disorders.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, potentially leading to changes in gene expression . Additionally, its impact on cellular metabolism suggests that it could alter metabolic flux and metabolite levels, which could have implications for cell function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression . The compound’s ability to form hydrogen bonds with other molecules facilitates these interactions, making it a versatile agent in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it may degrade over time, leading to changes in its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation . At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these processes is vital for optimizing the compound’s efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate alkylating agent, followed by the introduction of the ethanolamine group. One common method includes the alkylation of 1,3,5-trimethylpyrazole with a halomethyl compound, such as chloromethyl ether, under basic conditions. The resulting intermediate is then reacted with ethanolamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-trimethylpyrazole: Lacks the ethanolamine moiety but shares the pyrazole core structure.

    2-(1H-pyrazol-4-yl)ethanol: Similar structure but without the methyl substitutions on the pyrazole ring.

    Ethanolamine: Contains the ethanolamine moiety but lacks the pyrazole ring.

Uniqueness

2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol is unique due to the combination of the pyrazole ring with three methyl groups and the ethanolamine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-7-9(6-10-4-5-13)8(2)12(3)11-7/h10,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMWNXWEEXGYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586173
Record name 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400877-08-9
Record name 2-[[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400877-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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